1-Isopropyl-3-(2-oxoindolin-5-yl)urea
Description
Properties
Molecular Formula |
C12H15N3O2 |
|---|---|
Molecular Weight |
233.27 g/mol |
IUPAC Name |
1-(2-oxo-1,3-dihydroindol-5-yl)-3-propan-2-ylurea |
InChI |
InChI=1S/C12H15N3O2/c1-7(2)13-12(17)14-9-3-4-10-8(5-9)6-11(16)15-10/h3-5,7H,6H2,1-2H3,(H,15,16)(H2,13,14,17) |
InChI Key |
JLBFTMYCIIVCMK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)NC1=CC2=C(C=C1)NC(=O)C2 |
Origin of Product |
United States |
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of 1-Isopropyl-3-(2-oxoindolin-5-yl)urea typically involves multi-step organic reactions that yield derivatives with varying substituents. Recent studies have highlighted efficient synthetic pathways that enhance yield and purity. For instance, the synthesis often employs isocyanates and indolin derivatives, leading to compounds with promising biological activities .
Anticancer Properties
1-Isopropyl-3-(2-oxoindolin-5-yl)urea and its analogs have demonstrated notable anticancer activity. Research indicates that these compounds exhibit significant cytotoxic effects against various cancer cell lines, including colorectal (Caco-2) and colon (HCT-116) cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest .
Table 1: Anticancer Activity of 1-Isopropyl-3-(2-oxoindolin-5-yl)urea Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 7f | Caco-2 | 15.99 | Antioxidant activity |
| 7d | HCT-116 | 16.05 | Induction of apoptosis |
Antimicrobial Activity
The compound also exhibits antimicrobial properties, making it a candidate for agrochemical applications. Studies have shown that derivatives of 1-Isopropyl-3-(2-oxoindolin-5-yl)urea can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The structure-function relationship suggests that modifications in the urea moiety can enhance antimicrobial efficacy .
Table 2: Antimicrobial Efficacy of Derivatives
| Compound | Microbial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 3 | Staphylococcus aureus | Comparable to gentamicin |
| 4 | Escherichia coli | Significant inhibition |
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological efficacy of 1-Isopropyl-3-(2-oxoindolin-5-yl)urea derivatives. Modifications at specific positions on the indoline ring have been shown to influence both anticancer and antimicrobial activities. For example, halogen substitutions often enhance potency due to increased lipophilicity and better binding interactions with target proteins .
Table 3: SAR Insights for 1-Isopropyl Derivatives
| Substitution Position | Substituent Type | Activity Change |
|---|---|---|
| 4 | Halogen | Increased potency |
| 7 | Alkyl | Reduced activity |
Case Studies
Several case studies provide insights into the practical applications of this compound:
- Cancer Therapeutics : A study demonstrated that a specific derivative of 1-Isopropyl-3-(2-oxoindolin-5-yl)urea significantly inhibited tumor growth in xenograft models, showcasing its potential as a lead compound for drug development in oncology .
- Agricultural Applications : Another investigation highlighted its use as an antimicrobial agent in crop protection, where it effectively reduced pathogen load in treated plants compared to controls .
Comparison with Similar Compounds
Structural Variations and Pharmacophore Influence
- Core Heterocycle : The 2-oxoindoline core (shared with FC85 and ’s compound) is associated with kinase and apoptosis modulation, whereas Torsemide’s pyridine-sulfonylurea scaffold targets ion transporters .
- Urea vs. Sulfonamides are historically linked to anticancer activity, while ureas exhibit diverse roles, from diuretics (Torsemide) to enzyme inhibitors .
- Substituent Effects : The isopropyl group in the target compound may enhance lipophilicity compared to FC85’s polar imidazole-sulfonamide or ’s electron-deficient trifluoromethylphenyl group. This could influence membrane permeability and metabolic stability .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-isopropyl-3-(2-oxoindolin-5-yl)urea, and how can reaction efficiency be evaluated?
- Methodological Answer:
- Experimental Design: Use factorial or orthogonal experimental design to screen variables (e.g., temperature, catalyst loading, solvent polarity) and identify optimal conditions. For example, a 2<sup>k</sup> factorial design reduces the number of trials while capturing interactions between variables .
- Efficiency Metrics: Monitor reaction yield, purity (via HPLC or NMR), and energy consumption. Statistical tools like ANOVA can quantify the significance of each variable .
Q. Which spectroscopic techniques are most reliable for characterizing the compound’s structure and purity?
- Methodological Answer:
- Primary Techniques:
- NMR Spectroscopy: Assign peaks using 2D NMR (COSY, HSQC) to resolve overlapping signals in aromatic and urea regions .
- Mass Spectrometry (HRMS): Confirm molecular weight and fragmentation patterns to rule out impurities .
- Validation: Cross-reference data with computational predictions (e.g., DFT-calculated NMR shifts) to resolve ambiguities .
Q. How can researchers design a stability study for this compound under varying storage conditions?
- Methodological Answer:
- Design: Use a split-plot design to test temperature (4°C, 25°C, 40°C), humidity (30%, 60%), and light exposure. Analyze degradation products via LC-MS .
- Kinetic Modeling: Apply zero- or first-order decay models to predict shelf life. Use Arrhenius equations for temperature-dependent degradation .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of 1-isopropyl-3-(2-oxoindolin-5-yl)urea in novel reactions?
- Methodological Answer:
- Reaction Path Search: Employ quantum mechanical methods (DFT or ab initio) to map potential energy surfaces and identify transition states .
- Machine Learning: Train models on existing urea reaction datasets to predict regioselectivity or catalytic requirements. Validate predictions with small-scale experiments .
Q. What strategies resolve contradictions between experimental data and computational predictions for this compound’s properties?
- Methodological Answer:
- Error Analysis: Quantify uncertainties in experimental measurements (e.g., solvent effects in NMR) and computational approximations (e.g., basis set limitations in DFT) .
- Sensitivity Testing: Vary input parameters (e.g., solvent dielectric constant in simulations) to identify sources of divergence .
Q. How can researchers optimize the compound’s bioactivity using structure-activity relationship (SAR) models?
- Methodological Answer:
- Data Collection: Assay bioactivity (e.g., enzyme inhibition) across derivatives with systematic structural variations (e.g., substituents on the indolinone ring).
- Multivariate Analysis: Use partial least squares (PLS) regression or artificial neural networks (ANNs) to correlate structural descriptors (e.g., LogP, H-bond donors) with activity .
Key Considerations for Advanced Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
